Palmarumycin C13
Overview
Description
Enhancement of Palmarumycin C13 Production
Oligosaccharide-Induced Production Enhancement Research has shown that oligosaccharides derived from the host plant Dioscorea zingiberensis can significantly enhance the production of Palmarumycin C13 when used in the liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. Specifically, oligosaccharides obtained from water-extracted polysaccharide (WEP) through acid hydrolysis were the most effective, leading to a production increase of Palmarumycin C13 by over threefold compared to the control .
Aqueous-Organic Solvent System for Production The use of biocompatible water-immiscible organic solvents has also been evaluated to improve Palmarumycin C13 production. Solvents such as butyl oleate and liquid paraffin were found to be particularly effective. The introduction of liquid paraffin into the culture medium resulted in a yield of Palmarumycin C13 that was more than four times higher than the control .
Biological Activity and Molecular Structure
Antibacterial and Antifungal Properties Palmarumycin C13, along with other palmarumycins, has been identified as having antibacterial, antifungal, and herbicidal activities. These compounds are part of a new class of antibiotics with promising biological activities .
Structural Elucidation The molecular structure of Palmarumycin C13 is characterized by a spiro acetal formation. This unique structure is part of what gives the palmarumycins their biological activity. The absolute configuration of related palmarumycins has been determined through quantum-mechanical calculations, which is crucial for understanding the activity and synthesis of these compounds .
Synthesis and Chemical Properties
Synthetic Approaches While not directly related to Palmarumycin C13, studies on the synthesis of related compounds provide insight into the synthetic strategies that could be applied to Palmarumycin C13. For instance, the synthesis of aplasmomycin has involved stereoselective construction of segments based on asymmetric reductions, which could be relevant for the synthesis of Palmarumycin C13 .
Synthesis of Related Compounds The synthesis of 1,8-dihydroxynaphthalene-derived natural products, including palmarumycins, has been described using initial acetalisation followed by elaboration of the ring functionality. This approach, along with the synthesis of novel analogues, contributes to the understanding of the chemical properties and potential synthetic routes for Palmarumycin C13 .
Metal Ion-Induced Production Enhancement
Effect of Metal Ions The production of Palmarumycin C13 can also be influenced by the presence of metal ions in the culture medium. Ions such as Ca2+, Cu2+, and Al3+ have been shown to enhance mycelia growth and palmarumycin production. The optimization of metal ion concentrations using response surface methodology has led to a significant increase in Palmarumycin C13 yield .
Antimicrobial and Antioxidant Activities
Enhancement by 1-Hexadecene The addition of 1-hexadecene to the culture medium of Berkleasmium sp. Dzf12 has been found to greatly enhance the production of palmarumycins, including C2 and C3. Palmarumycin C3, in particular, exhibited strong antimicrobial and antioxidant activities, suggesting that similar properties could be expected for Palmarumycin C13 .
Scientific Research Applications
Antibacterial, Antifungal, and Herbicidal Activities
Palmarumycin C13, along with other palmarumycins, has demonstrated significant antibacterial, antifungal, and herbicidal activities. These compounds, isolated from the Coniothyrium sp., show promise in the development of new antibiotics and herbicides (Krohn et al., 1994).
Enhancement of Diosgenin Production
Research indicates that palmarumycin C13, derived from the endophytic fungus Berkleasmium sp. Dzf12, enhances diosgenin production in plantlet and cell cultures of its host plant, Dioscorea zingiberensis. This finding suggests its potential application in agricultural and pharmaceutical industries to increase the yield of valuable plant secondary metabolites (Mou et al., 2015).
Impact of Metal Ions on Production
The production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 can be significantly enhanced by certain metal ions like Ca2+, Cu2+, and Al3+. This suggests a strategy for increased production of these compounds, which could be beneficial for industrial-scale applications (Mou et al., 2013).
Aqueous-Organic Solvent System for Production Enhancement
An aqueous-organic solvent system has been found to significantly enhance the production of palmarumycins C12 and C13. This method offers an efficient process strategy for increasing the yield of these compounds in liquid cultures of the endophytic fungus Berkleasmium sp. Dzf12 (Mou et al., 2015).
Oligosaccharides from Host Plant to Enhance Production
The use of oligosaccharides from the host plant Dioscorea zingiberensis has been shown to effectively enhance the production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. This finding offers a novel strategy for boosting the production of these valuable compounds (Li et al., 2012).
Future Directions
properties
IUPAC Name |
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGMDYISSBOED-TUSOLQNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935301 | |
Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 190821 | |
CAS RN |
155866-40-3 | |
Record name | Cladospirone bisepoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155866403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.